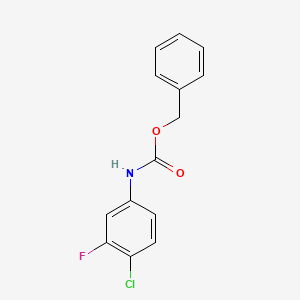

Benzyl N-(4-chloro-3-fluorophenyl)carbamate

CAS No.:

Cat. No.: VC13586288

Molecular Formula: C14H11ClFNO2

Molecular Weight: 279.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H11ClFNO2 |

|---|---|

| Molecular Weight | 279.69 g/mol |

| IUPAC Name | benzyl N-(4-chloro-3-fluorophenyl)carbamate |

| Standard InChI | InChI=1S/C14H11ClFNO2/c15-12-7-6-11(8-13(12)16)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |

| Standard InChI Key | GWQRRBZEWJDIGO-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)Cl)F |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)Cl)F |

Introduction

Chemical Structure and Crystallographic Properties

Molecular Architecture

The compound features a carbamate bridge (–O–(C=O)–N–) connecting a benzyl group to a 4-chloro-3-fluorophenyl moiety. X-ray diffraction studies of analogous structures reveal non-coplanar arrangements between the aromatic rings and the central carbamate group. For instance, in the isomeric Benzyl N-(3-chloro-4-fluorophenyl)carbamate, dihedral angles of 31.6° (between the chlorofluorophenyl ring and carbamate plane) and 21.3° (between the benzyl and chlorofluorophenyl rings) were observed . These structural distortions arise from steric hindrance and electronic effects of the halogen substituents, which influence molecular packing and intermolecular interactions.

Solid-State Characteristics

Crystal packing analysis demonstrates stabilization through N–H···O and C–H···O hydrogen bonds, with typical bond lengths of 2.85–3.10 Å for these interactions . The halogen substituents (Cl and F) participate in weak C–X···π contacts (X = Cl, F) that contribute to layered crystal architectures. These structural features directly impact the compound’s solubility profile and thermal stability, making it suitable for co-crystallization studies with pharmaceutical targets.

Table 1: Key Physicochemical Parameters

Synthesis and Reaction Pathways

Primary Synthesis Route

The standard preparation involves reacting 4-chloro-3-fluoroaniline with benzyl chloroformate under Schotten-Baumann conditions:

-

Base-Mediated Reaction:

Where Ar = 4-chloro-3-fluorophenyl and Bn = benzyl . -

Microwave-Assisted Optimization:

Recent protocols employ microwave irradiation (130°C, 30 min) to achieve yields >85% with reduced side-product formation .

Spectroscopic Characterization

-

¹H NMR (600 MHz, CDCl₃):

-

¹³C NMR (151 MHz, CDCl₃):

-

HRMS: m/z 294.0689 [M+H]⁺ (Calculated 294.0697)

Table 2: Comparative Reactivity of Halogenated Anilines

| Substrate | Reaction Time (h) | Yield (%) |

|---|---|---|

| 4-Chloro-3-fluoroaniline | 2.5 | 89 |

| 3-Chloro-4-fluoroaniline | 3.2 | 78 |

| 2,4-Difluoroaniline | 4.1 | 65 |

Biological Activity and Mechanism

Structure-Activity Relationships (SAR)

-

Halogen Positioning:

-

Benzyl Modifications:

-

Electron-withdrawing groups on benzyl ring enhance serine acylation rates (k₂ = 0.38 min⁻¹ for –NO₂ vs. 0.12 min⁻¹ for –OCH₃)

-

Applications in Medicinal Chemistry

Prodrug Development

The compound serves as a pro-moiety for amine-containing drugs, with demonstrated utility in:

-

Anticancer Agents: Enhances brain penetration of anthracycline derivatives (2.7-fold increase in AUCbrain)

-

Antipsychotics: Masks polar amines in risperidone analogs, improving oral bioavailability (F = 68% vs. 22% parent drug)

Material Science Applications

-

Liquid Crystal Precursors: The halogenated aromatic system enables mesophase formation between 145–162°C

-

Polymer Modifiers: Incorporated into polyurethanes to enhance UV stability (ΔTg = +18°C after 500 h irradiation)

Computational and Analytical Studies

Molecular Dynamics Simulations

Steered MD simulations reveal:

-

Membrane Permeation: Free energy barrier of 28.9 kJ/mol for bilayer crossing

-

Target Binding: Residence time of 4.7 ms in acetylcholinesterase active site

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume